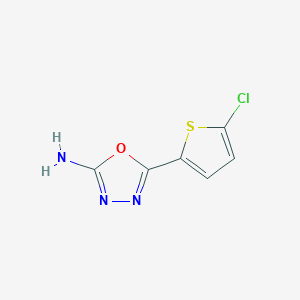

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

CAS No.: 1105193-79-0

Cat. No.: VC3345666

Molecular Formula: C6H4ClN3OS

Molecular Weight: 201.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105193-79-0 |

|---|---|

| Molecular Formula | C6H4ClN3OS |

| Molecular Weight | 201.63 g/mol |

| IUPAC Name | 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) |

| Standard InChI Key | IISIIFVRALMMOS-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Cl)C2=NN=C(O2)N |

| Canonical SMILES | C1=C(SC(=C1)Cl)C2=NN=C(O2)N |

Introduction

Chemical Properties and Structure

Structural Features and Significance

The 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine molecule contains several significant structural elements that contribute to its chemical behavior and biological potential:

-

Chlorothiophene Moiety: The presence of the electron-withdrawing chlorine atom on the thiophene ring enhances the compound's biological activity potential through altered electronic distribution. This feature potentially influences the compound's ability to interact with biological targets through hydrogen bonding and van der Waals interactions.

-

Oxadiazole Ring: The 1,3,4-oxadiazole heterocycle is known for its remarkable stability and versatility in medicinal chemistry. This five-membered aromatic ring containing two nitrogen atoms and one oxygen atom contributes to the compound's ability to participate in various interactions with biological targets.

-

Amino Group: The primary amine functionality on the oxadiazole ring serves as an important site for hydrogen bonding and further chemical modifications, potentially enhancing the compound's pharmacological profile through additional interactions with target proteins.

These structural elements collectively create a scaffold capable of diverse biological interactions, potentially explaining the interest in this compound for pharmaceutical applications.

Structure-Activity Relationship Analysis

Understanding the structure-activity relationships (SAR) of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and related compounds is crucial for optimizing their biological activities. Based on studies of similar oxadiazole derivatives, several structural features appear to influence biological activity:

-

The presence and position of halogen substituents significantly impact biological activity. In related compounds, chloro substitution has been shown to enhance anticancer and antimicrobial properties .

-

The nature of substituents on the phenyl ring directly attached to the oxadiazole moiety can dramatically alter biological activity. For instance, studies with 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs demonstrated that 3,4,5-trimethoxy substitution exhibited the most promising anticancer activity, followed by 2-hydroxy, 4-nitro, and 4-hydroxy-3-methoxy substitutions .

-

The presence of additional functional groups capable of hydrogen bonding, such as amino or hydroxyl groups, can enhance binding interactions with biological targets, potentially improving therapeutic efficacy.

While these observations come from studies on related compounds, they provide valuable insights for predicting and optimizing the biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Current Research and Future Directions

Research on 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and related oxadiazole derivatives continues to evolve in several directions:

-

Chemical Modifications: Current research focuses on developing novel derivatives with enhanced pharmacological properties through strategic modifications of the basic scaffold. Common approaches include the introduction of additional functional groups or the replacement of the chlorothiophene moiety with other aromatic or heterocyclic systems.

-

Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their biological effects remains a significant research focus. Investigations into their interactions with specific biological targets, such as tubulin for anticancer activity or calcium channels for analgesic effects, are ongoing.

-

Structure-Activity Relationship Refinement: Further elucidation of structure-activity relationships is crucial for optimizing the design of oxadiazole-based drugs. This includes investigating how specific substitution patterns influence biological activity and pharmacokinetic properties.

-

Combination Therapy Potential: Exploring the synergistic effects of oxadiazole derivatives with established therapeutic agents represents another promising research direction, particularly in the context of cancer treatment and antimicrobial therapy.

-

Drug Delivery Systems: Developing effective delivery systems for these compounds to enhance their bioavailability and target specificity is an important area of ongoing research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume